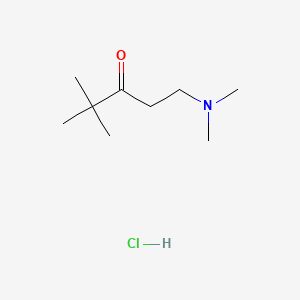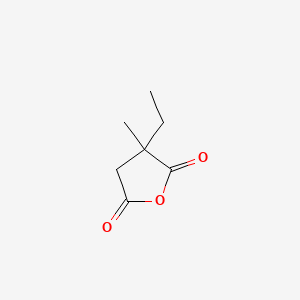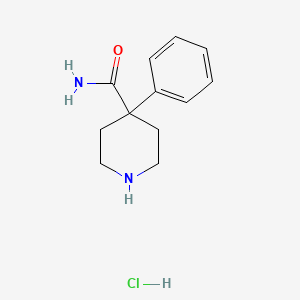
1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride
説明
The compound "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride" is a chemical that is likely to possess a structure similar to other dimethylamino compounds. Although the specific compound is not directly studied in the provided papers, we can infer some characteristics based on related compounds. For instance, the presence of a dimethylamino group is a common feature in the compounds studied within these papers, which suggests that "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride" may exhibit similar chemical behavior or structural properties.
Synthesis Analysis
The papers provided do not directly address the synthesis of "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride". However, the oxidative dimerization of 1,3-bis(dimethylamino)isoquinolines to yield C-protonated bi-isoquinolyls, as mentioned in the first paper, indicates that dimethylamino compounds can undergo complex reactions involving silver perchlorate as a catalyst . This suggests that the synthesis of related dimethylamino compounds might involve multi-step reactions and the use of specific catalysts to achieve the desired product.
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, "1-dimethylamino-4-chlorophthalazine" . The study reveals that the dimethylamino group can adopt a conformation that is not optimal for conjugation with the ring system, and the nitrogen atom has a flattened trigonal-pyramidal conformation. This information can be extrapolated to hypothesize that "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride" may also exhibit unique conformational properties due to the presence of the dimethylamino group.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride" specifically, the oxidative dimerization process described in the first paper suggests that dimethylamino compounds can participate in reactions that lead to the formation of complex structures. This implies that "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride" could potentially be involved in similar types of chemical reactions, possibly leading to dimerization or other transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride" are not directly discussed in the provided papers. However, based on the structural analysis of a related compound , it can be inferred that the compound may have a unique geometry affecting its physical properties, such as solubility and melting point. The chemical properties, such as reactivity and stability, could also be influenced by the presence of the dimethylamino group and the overall molecular structure.
科学的研究の応用
Agonist of the Urotensin-II Receptor
The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor. A study by Croston et al. (2002) found that 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride exhibited selective agonist activity for this receptor, indicating potential uses as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Potential Antidepressant Agents
Clark et al. (1979) investigated analogues of this compound as potential antidepressant agents. They synthesized and evaluated a series of analogues for their activity in biochemical and pharmacological animal models of depression, identifying several compounds with promising profiles (Clark et al., 1979).
Generation of Structurally Diverse Compounds
Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions. This work was aimed at generating a structurally diverse library of compounds, demonstrating the versatility of this chemical in synthetic chemistry (Roman, 2013).
Cytotoxic Activity
Pati et al. (2007) synthesized a series of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which showed potent cytotoxicity towards human WiDr colon cancer cells. This indicates potential applications in cancer research and therapy (Pati et al., 2007).
Catalytic Applications
Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. This research shows the compound’s potential in facilitating chemical reactions, particularly in organic synthesis (Liu et al., 2014).
Nonlinear Optical Absorption
Rahulan et al. (2014) investigated a derivative of this compound for its nonlinear optical properties. Their studies suggest potential applications in optical device technologies, such as optical limiters (Rahulan et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(dimethylamino)-4,4-dimethylpentan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)8(11)6-7-10(4)5;/h6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXYRRVZFAGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201568 | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride | |
CAS RN |
53400-42-3 | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53400-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















